
1-Ethyl 4-methyl 2-oxosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 4-methyl 2-oxosuccinate is an organic compound with the molecular formula C7H10O5 It is a derivative of succinic acid, featuring an ethyl group at the first carbon and a methyl group at the fourth carbon, along with a keto group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl 4-methyl 2-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl 4-methyl 2-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 1-ethyl 4-methyl 2-hydroxysuccinate.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: 1-ethyl 4-methyl 2-oxosuccinic acid.
Reduction: 1-ethyl 4-methyl 2-hydroxysuccinate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Ethyl 4-methyl 2-oxosuccinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Wirkmechanismus
The mechanism of action of 1-ethyl 4-methyl 2-oxosuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group at the second carbon is particularly reactive, allowing the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl 2-oxosuccinate: Lacks the methyl group at the fourth carbon, resulting in different reactivity and applications.
4-Methyl 2-oxosuccinate:
2-Oxosuccinate: The parent compound without any alkyl substitutions, serving as a fundamental building block in organic synthesis.
Uniqueness: 1-Ethyl 4-methyl 2-oxosuccinate is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C7H10O5 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
1-O-ethyl 4-O-methyl 2-oxobutanedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-7(10)5(8)4-6(9)11-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
LNXWFFFSXOEROP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


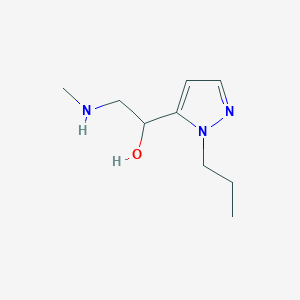
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
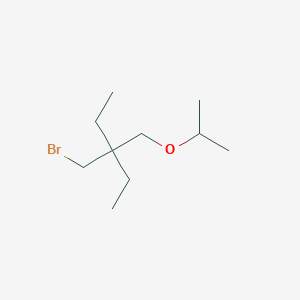
![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
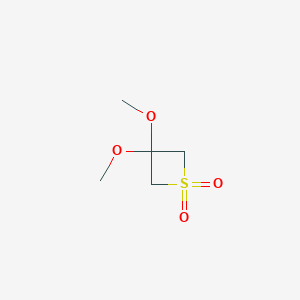
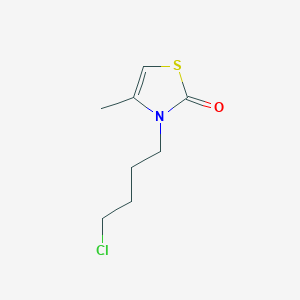
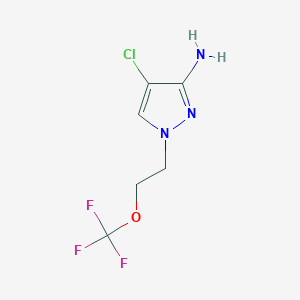
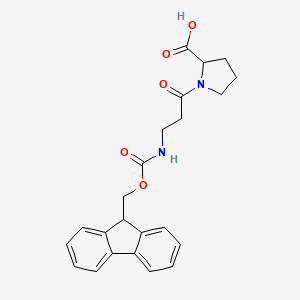

![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
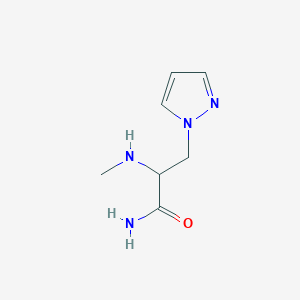
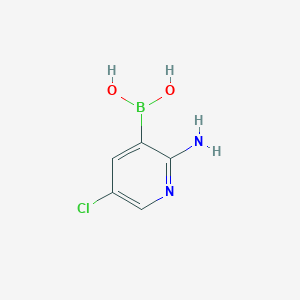

![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)
